N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide
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Overview
Description
The compound "N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide" is a complex molecule that appears to be derived from a combination of thiazole and isoxazole moieties. The structure suggests that it could be a product of a reaction involving a thiazole synthesis and subsequent modification of an isoxazole ring.
Synthesis Analysis
The synthesis of related thiazole compounds has been demonstrated through the reaction of N-(5-chloropyridin-2-yl)-N'N'-dialkylthioureas with phenacyl bromides, leading to trisubstituted thiazoles via a 1,3-pyridyl shift . This method could potentially be adapted for the synthesis of the thiazolyl component of the target compound. The isoxazole component could be derived from 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, which are prepared from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate . The synthesis of the target compound would likely involve a multi-step process, combining these two key structural elements through a series of reactions.
Molecular Structure Analysis
The molecular structure of the target compound includes a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen. The X-ray crystal structure of a related compound, 5-(5-chloropyridin-2-yl)-2-diethylamino-4-phenylthiazole, provides insight into the potential geometry and electronic distribution of the thiazole ring in the target molecule . The isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen, contributes to the compound's complexity and potential reactivity .
Chemical Reactions Analysis
The chemical reactivity of the target compound would be influenced by the functional groups present in the thiazole and isoxazole rings. The presence of a chloro substituent on the thiazole could facilitate nucleophilic substitution reactions, while the carboxamide group on the isoxazole ring might be involved in amide bond formation or hydrolysis reactions. The synthesis of related compounds involves chemoselective nucleophilic chemistry, which could also be relevant for the target compound .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of the target compound are not provided, we can infer from related compounds that it may exhibit solid-state properties conducive to X-ray crystallography, as demonstrated by the related thiazole compound . The solubility, melting point, and stability of the target compound would be influenced by the presence of the carboxamide group and the aromatic systems in the thiazole and isoxazole rings. The insecticidal activity of a subset of related isoxazole compounds suggests that the target compound may also possess biological activity, which could be explored in further studies .
Scientific Research Applications
Environmental Applications
The compound N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide, and its related derivatives, have been studied for their potential in environmental applications. For instance, research conducted by Zargoosh et al. (2015) involved the synthesis of a novel magnetic nanoadsorbent modified with a related compound, which was successfully used for the removal of Zn2+ and Cd2+ ions from industrial wastes, highlighting its potential for environmental clean-up and pollution control (Zargoosh, Sohrabi, Abdolmaleki, & Firouz, 2015).
Synthesis of New Compounds
The compound and its analogs have been central in the synthesis of new chemical structures with various potential applications. Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl and other derivatives from related compounds, which were evaluated as COX-1/COX-2 inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Research
In the field of antimicrobial research, derivatives of the compound have been synthesized and evaluated for their effectiveness. Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from related compounds and evaluated their antimicrobial activities, demonstrating the compound's relevance in developing new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Pharmaceutical Applications
In pharmaceutical research, derivatives of this compound have been explored for their potential as therapeutic agents. Abdel-Wahab et al. (2008) synthesized compounds from a related thiazole derivative for potential antihypertensive α-blocking agents, contributing to the development of new cardiovascular drugs (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various targets and cause changes in their function
Biochemical Pathways
Thiazole derivatives are known to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S/c1-11-8-15(26-23-11)18(25)24(10-13-4-3-7-21-9-13)19-22-17-12(2)14(20)5-6-16(17)27-19/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAESMOIMEHPYKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC(=C4C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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